molecular formula C8H6F3N3 B15327140 1-(2-Cyano-5-(trifluoromethyl)phenyl)hydrazine

1-(2-Cyano-5-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B15327140
M. Wt: 201.15 g/mol
InChI Key: WQKCMALAGKGGIP-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H6F3N3 It is characterized by the presence of a hydrazinyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-(trifluoromethyl)benzonitrile typically involves the reaction of 4-(trifluoromethyl)benzonitrile with hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-(trifluoromethyl)benzonitrile} + \text{hydrazine} \rightarrow \text{2-hydrazinyl-4-(trifluoromethyl)benzonitrile} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-Hydrazinyl-4-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine
  • 2-Hydrazino-4-(trifluoromethyl)pyrimidine
  • 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride

Uniqueness

2-Hydrazinyl-4-(trifluoromethyl)benzonitrile is unique due to the combination of its hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

2-hydrazinyl-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5(4-12)7(3-6)14-13/h1-3,14H,13H2

InChI Key

WQKCMALAGKGGIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)C#N

Origin of Product

United States

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